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Compound of Interest

Compound Name: 2-Nitro-5-(pyrrolidin-1-yl)phenol

Cat. No.: B3163567 Get Quote

Disclaimer: Experimental spectroscopic data for the specific compound 2-Nitro-5-(pyrrolidin-
1-yl)phenol is not readily available in public databases. The following guide presents a

theoretical analysis and predicted spectroscopic data based on the known spectral

characteristics of its constituent functional groups: a 2-nitrophenol core and a 5-pyrrolidinyl

substituent. This document is intended to guide researchers in the potential identification and

characterization of this molecule.

Predicted Spectroscopic Data
The predicted spectroscopic data for 2-Nitro-5-(pyrrolidin-1-yl)phenol is summarized below.

These predictions are derived from established chemical shift and fragmentation principles,

and by analogy to structurally similar compounds such as 2-nitrophenol and N-aryl pyrrolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~10.5 s 1H Ar-OH

Expected to be a

broad singlet,

chemical shift

can be

concentration-

dependent.

~7.8 - 8.0 d 1H Ar-H (H-3)

Ortho to the nitro

group, expected

to be downfield.

~6.8 - 7.0 dd 1H Ar-H (H-4)

Ortho and meta

to the pyrrolidine

and nitro groups,

respectively.

~6.3 - 6.5 d 1H Ar-H (H-6)

Ortho to the

pyrrolidine group,

expected to be

upfield.

~3.3 - 3.5 t 4H
N-CH₂

(pyrrolidine)

Protons on

carbons attached

to the nitrogen.

~1.9 - 2.1 m 4H
CH₂-CH₂

(pyrrolidine)

Protons on the

other carbons of

the pyrrolidine

ring.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Notes

~155 - 160 C-OH
Carbon attached to the

hydroxyl group.

~145 - 150 C-NO₂
Carbon attached to the nitro

group.

~140 - 145 C-N (aromatic)
Carbon attached to the

pyrrolidine nitrogen.

~125 - 130 Ar-CH (C-3) Aromatic CH carbon.

~115 - 120 Ar-CH (C-4) Aromatic CH carbon.

~105 - 110 Ar-CH (C-6) Aromatic CH carbon.

~47 - 52 N-CH₂ (pyrrolidine)
Carbons of the pyrrolidine ring

attached to nitrogen.

~24 - 28 CH₂-CH₂ (pyrrolidine)
Other carbons of the

pyrrolidine ring.

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Broad O-H stretch (phenolic)

2850 - 2960 Medium
C-H stretch (aliphatic,

pyrrolidine)

1580 - 1610 Strong C=C stretch (aromatic)

1500 - 1540 Strong, sharp
N-O asymmetric stretch (nitro

group)

1330 - 1370 Strong, sharp
N-O symmetric stretch (nitro

group)

1200 - 1300 Strong C-O stretch (phenolic)

1100 - 1200 Medium C-N stretch (aromatic amine)

Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Ion Notes

208 [M]⁺ Molecular ion peak.

191 [M-OH]⁺ Loss of the hydroxyl radical.

178 [M-NO]⁺ Loss of nitric oxide.

162 [M-NO₂]⁺ Loss of the nitro group.

138 [M-C₄H₈N]⁺ Loss of the pyrrolidine group.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of a compound like 2-Nitro-5-(pyrrolidin-1-yl)phenol.

Synthesis
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A plausible synthetic route to 2-Nitro-5-(pyrrolidin-1-yl)phenol would involve the nucleophilic

aromatic substitution of a suitable starting material, such as 5-chloro-2-nitrophenol or 5-fluoro-

2-nitrophenol, with pyrrolidine in the presence of a base.

Materials:

5-Chloro-2-nitrophenol (or 5-fluoro-2-nitrophenol)

Pyrrolidine

Potassium carbonate (K₂CO₃) or other suitable base

Dimethylformamide (DMF) or other polar aprotic solvent

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 5-chloro-2-nitrophenol (1 equivalent) in DMF, add potassium carbonate (2-3

equivalents) and pyrrolidine (1.5-2 equivalents).

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-
Nitro-5-(pyrrolidin-1-yl)phenol.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI)

mass spectrometer.

The sample is introduced directly or via a gas or liquid chromatograph.

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly

synthesized compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitro-5-(pyrrolidin-1-
yl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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